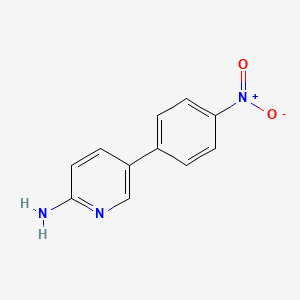

5-(4-Nitrophenyl)pyridin-2-amine

Description

5-(4-Nitrophenyl)pyridin-2-amine is a pyridine derivative featuring a 4-nitrophenyl substituent at the 5-position of the pyridine ring and an amine group at the 2-position.

Pyridin-2-amine scaffolds are common in drug discovery due to their ability to participate in hydrogen bonding and π-π stacking interactions. The nitro group in this compound may enhance binding affinity to specific biological targets, though it could also reduce aqueous solubility compared to analogs with polar substituents .

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

5-(4-nitrophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9N3O2/c12-11-6-3-9(7-13-11)8-1-4-10(5-2-8)14(15)16/h1-7H,(H2,12,13) |

InChI Key |

IOLCQKGRNKTPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) represents a foundational approach for synthesizing 5-(4-Nitrophenyl)pyridin-2-amine. This method leverages the reactivity of nitro-substituted aryl halides with aminopyridine derivatives. A typical procedure involves reacting 4-nitrochlorobenzene with 2-aminopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Potassium carbonate or sodium hydroxide is commonly employed to deprotonate the amine, facilitating the substitution reaction .

The reaction is typically conducted at elevated temperatures (80–120°C) for 12–24 hours, achieving moderate yields of 60–75%. However, challenges such as competing side reactions (e.g., oxidation of the amine group) and the need for rigorous purification steps limit its efficiency. Recent modifications include the use of microwave irradiation to accelerate reaction kinetics, reducing the duration to 1–2 hours while maintaining comparable yields .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a high-efficiency alternative to conventional thermal methods. A patented approach describes the coupling of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with 1-(4-nitrophenyl)guanidine nitrate in DMSO under microwave irradiation . The reaction occurs at 463K under 25 MPa pressure, with a microwave power density of 52.35 W/cm³, yielding 98% product with 96.8% purity .

This method’s advantages include rapid reaction times (10 minutes), enhanced selectivity, and reduced byproduct formation. The continuous flow configuration of the microwave reactor further enables scalability, making it suitable for industrial production . Key parameters such as solvent choice, base concentration, and microwave power density critically influence outcomes, necessitating precise control to optimize performance .

Guanidinium Nitrate Condensation

The condensation of guanidinium nitrate derivatives with enaminones offers another viable route. A study demonstrated the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a structural analog, by reacting 1-(2-methyl-5-nitrophenyl)guanidine nitrate with 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in n-propanol under reflux . Sodium hydroxide facilitated deprotonation, and the reaction proceeded for 48 hours, yielding 92% product with high crystallinity .

Adapting this method for this compound would require substituting the guanidinium precursor with 1-(4-nitrophenyl)guanidine nitrate. While the extended reaction time poses a drawback, the high purity and minimal side products justify its use in laboratory settings .

Industrial-Scale Production

Industrial production prioritizes cost-effectiveness, safety, and scalability. A patent detailing the synthesis of related compounds highlights the use of continuous flow reactors to mitigate hazards associated with batch processes . By maintaining isothermal conditions and optimizing reagent residence times (10 minutes), manufacturers achieve consistent product quality at scale .

Another industrial method employs 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a two-step process . The first step generates an enaminone intermediate, which subsequently reacts with 1-(4-nitrophenyl)guanidine nitrate. This route avoids hazardous nitric acid, enhancing safety profiles while delivering yields exceeding 85% .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters across methodologies:

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75% | 90–95% | 12–24 hours | Moderate |

| Microwave-Assisted | 98% | 96.8% | 10 minutes | High |

| Guanidinium Condensation | 92% | 95% | 48 hours | Low |

| Industrial (Flow Reactor) | 85–90% | 94–97% | 10 minutes | High |

Microwave-assisted synthesis outperforms other methods in yield and speed but requires specialized equipment. Conversely, guanidinium condensation, despite its laborious process, remains valuable for small-scale, high-purity applications. Industrial approaches balance efficiency and safety, making them preferable for large-volume production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Reduction: The major product is 5-(4-Aminophenyl)pyridin-2-amine.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

5-(4-Nitrophenyl)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridin-2-amine Derivatives

*Solubility inferred from substituent properties (e.g., nitro groups reduce solubility, while methoxy/piperazinyl groups enhance it).

Structural and Electronic Effects

- Nitro vs. However, this may also reduce solubility compared to analogs with electron-donating groups like methoxy .

- Positional Isomerism : 4-Methyl-3-nitropyridin-2-amine () demonstrates that nitro group placement alters electronic distribution, which could affect binding to targets like enzymes or receptors.

Solubility and Pharmacokinetics

- Nitro Substituents : The hydrophobic nitro group likely reduces aqueous solubility, limiting bioavailability. This contrasts with methoxy or piperazinyl groups, which improve solubility through polar interactions .

- Hybrid Structures : Compounds like 5-(ethylsulfanyl)pyridin-2-amine () incorporate sulfur, which may balance solubility and lipophilicity for membrane permeability.

Biological Activity

5-(4-Nitrophenyl)pyridin-2-amine, also known as N-(4-nitrophenyl)pyridin-2-amine, is an organic compound notable for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 192.18 g/mol. The compound features a pyridine ring substituted with an amino group and a nitrophenyl group at the 2-position, contributing to its unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Similar compounds have demonstrated interactions with various proteins and enzymes involved in critical cellular processes. The potential activities include:

- Anticancer Properties : Compounds structurally related to this compound have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies on related compounds have revealed IC50 values indicating potent antiproliferative effects against colon carcinoma cells (HCT-116) with values as low as 0.29 μM .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Protein Interaction : It can alter protein conformation and function, impacting pathways critical for cellular growth and survival.

Anticancer Activity

A comparative study evaluated various synthesized derivatives against HCT116 colon carcinoma cells, revealing that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Cisplatin (IC50 = 2.43 μM). These findings suggest that modifications to the core structure can enhance anticancer efficacy .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| Compound 11 | 2.5 ± 0.81 | Comparable to Cisplatin |

| Compound 5b | 3.2 ± 1.1 | Moderate efficacy |

| Compound 5a | 3.8 ± 0.7 | Moderate efficacy |

Antimycobacterial Activity

The compound's structural analogs have been evaluated for their antimycobacterial properties, showing effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The most effective derivatives demonstrated MIC values ≤1 μM, indicating strong potential for further development as antimycobacterial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Phenyl Amine : This method involves the nitration of phenyl amine followed by cyclization with pyridine derivatives.

- Multicomponent Reactions : Utilizing solid-phase synthesis techniques allows for high-throughput screening of derivatives to optimize biological activity.

Q & A

Q. Q: What are the established synthetic routes for 5-(4-Nitrophenyl)pyridin-2-amine, and how are reaction conditions optimized?

A:

- Synthetic Routes : The compound is typically synthesized via cross-coupling reactions (e.g., Buchwald-Hartwig amination) between nitro-substituted aryl halides and pyridin-2-amine derivatives. Multi-step protocols often involve nitro group reduction or substitution .

- Optimization : Key parameters include:

- Catalysts : Palladium (e.g., Pd(OAc)₂) or copper catalysts for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitoring : Thin-layer chromatography (TLC) and H NMR (600 MHz, DMSO-d₆) track reaction progress and purity .

Advanced Structural Characterization

Q. Q: How can researchers resolve spectral contradictions (e.g., NMR shifts) when characterizing this compound?

A:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference in NMR analysis .

- 2D NMR : Employ COSY or HSQC to assign ambiguous proton and carbon signals, particularly for aromatic regions .

- LCMS Validation : Confirm molecular weight via LCMS (ESI) with observed [M+H]⁺ peaks (e.g., m/z 246) .

Biological Activity Profiling

Q. Q: What methodological approaches are recommended for evaluating the biological activity of this compound?

A:

- Kinase Assays : Use in vitro kinase inhibition assays (e.g., TrkA kinase) with IC₅₀ determination. Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers .

- Binding Studies : Surface plasmon resonance (SPR) or NMR titration to quantify interactions with biological targets (e.g., enzymes, receptors) .

- Cell-Based Assays : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, noting dose-response curves .

Stability and Degradation Analysis

Q. Q: How can researchers assess the stability of this compound under varying pH and temperature conditions?

A:

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks.

- Analytical Tools : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and quantify impurities .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituents (e.g., nitro, methyl) on the phenyl or pyridine rings influence biological activity?

A:

- Nitro Group Impact : The para-nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to kinases or DNA .

- Methyl Substitution : Methyl groups at the pyridine 5-position may improve metabolic stability but reduce solubility .

- Comparative Assays : Test analogs (e.g., 5-methyl or 5-fluoro derivatives) in parallel bioassays to isolate substituent effects .

Radiolabeling for Imaging Applications

Q. Q: What strategies enable radiolabeling of this compound for in vivo imaging studies?

A:

- Radioiodination : Use tributylstannyl precursors (e.g., 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine) for I labeling via electrophilic substitution .

- Biodistribution Studies : Administer radiolabeled compound in animal models and quantify uptake in target tissues (e.g., brain amyloid plaques) using gamma counters .

Computational Modeling for Target Prediction

Q. Q: How can molecular docking predict the interaction of this compound with therapeutic targets like TrkA kinase?

A:

- Docking Software : Use AutoDock Vina or Schrödinger Maestro to model binding poses.

- PDB Structures : Reference crystallized TrkA kinase (PDB: 4AOJ) for active-site alignment .

- Binding Affinity : Calculate ΔG values to prioritize high-affinity analogs for synthesis .

Advanced Crystallographic Analysis

Q. Q: How does X-ray crystallography elucidate the molecular conformation of this compound?

A:

- Data Collection : Resolve crystal structures using synchrotron radiation (λ = 0.98 Å) and refine with SHELXL .

- Key Insights : Analyze dihedral angles between pyridine and phenyl rings to assess planarity, which impacts π-π stacking in biological interactions .

Contradictory Biological Data Resolution

Q. Q: How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values)?

A:

- Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7), serum concentrations, and incubation times .

- Meta-Analysis : Compare data across published studies, noting variables like compound purity (≥95% by HPLC) and solvent carriers (DMSO vs. PBS) .

Environmental and Safety Considerations

Q. Q: What safety protocols are critical when handling this compound in laboratory settings?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.